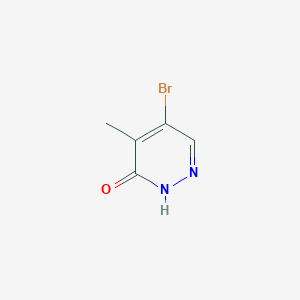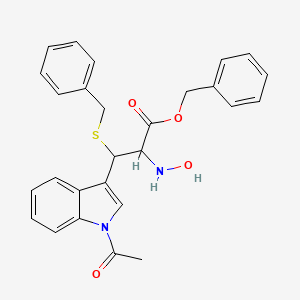
benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate is a complex organic compound that belongs to the class of β-carboline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate typically involves multiple steps, starting from benzyl-protected tryptamine. The initial step involves the reaction of benzyl-protected tryptamine with dimethyl ester, resulting in an intermediate compound. This intermediate is then subjected to catalytic hydrogenation to remove the benzyl protection, followed by further transformation using specific reagents such as (Z)-1-bromo-2-iodobut-2-ene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cell signaling and growth . Additionally, it may interact with DNA and other cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Harmane: A β-carboline alkaloid with sedative and anxiolytic properties.
Harmine: Another β-carboline alkaloid known for its neuroprotective and anticancer activities.
Uniqueness
Benzyl 1-acetyl-beta-(benzylsulfanyl)-N-hydroxytryptophanate is unique due to its specific structural features, such as the presence of the benzylsulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other β-carboline derivatives.
Eigenschaften
Molekularformel |
C27H26N2O4S |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
benzyl 3-(1-acetylindol-3-yl)-3-benzylsulfanyl-2-(hydroxyamino)propanoate |
InChI |
InChI=1S/C27H26N2O4S/c1-19(30)29-16-23(22-14-8-9-15-24(22)29)26(34-18-21-12-6-3-7-13-21)25(28-32)27(31)33-17-20-10-4-2-5-11-20/h2-16,25-26,28,32H,17-18H2,1H3 |
InChI-Schlüssel |
DNWGJDISEKOIDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(C(C(=O)OCC3=CC=CC=C3)NO)SCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


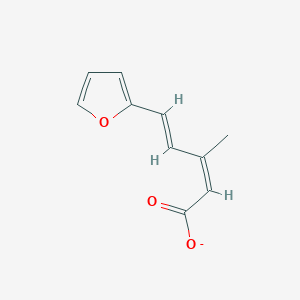

![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)
![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)
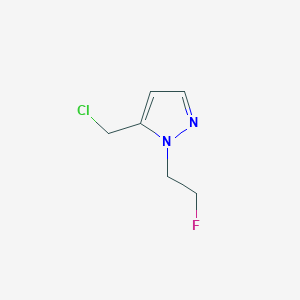
![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)
![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)
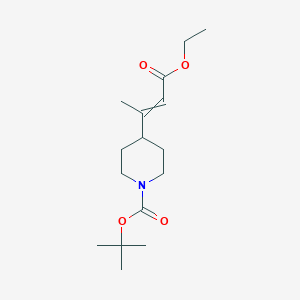
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
